5-Furfurylidene hydantoin
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Overview
Description
5-Furan-2-ylmethylene-imidazolidine-2,4-dione is a heterocyclic compound that features a furan ring fused with an imidazolidine-2,4-dione moiety. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furan-2-ylmethylene-imidazolidine-2,4-dione typically involves the condensation of furan-2-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 5-Furan-2-ylmethylene-imidazolidine-2,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Furan-2-ylmethylene-imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted furan and imidazolidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The biological activity of 5-Furan-2-ylmethylene-imidazolidine-2,4-dione is primarily attributed to its interaction with specific molecular targets. For instance, its anti-hyperglycemic effect is believed to result from the inhibition of protein tyrosine phosphatase 1B, which plays a role in the insulin signaling pathway . Additionally, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-ylmethylene-thiazolidine-2,4-dione: This compound is structurally similar but contains a sulfur atom in place of the nitrogen in the imidazolidine ring.
5-Furan-2-ylmethylene-hydantoin: Another related compound, differing by the presence of an additional nitrogen atom in the ring structure.
Uniqueness
5-Furan-2-ylmethylene-imidazolidine-2,4-dione stands out due to its unique combination of a furan ring and an imidazolidine-2,4-dione moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Properties
CAS No. |
80242-64-4 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4- |
InChI Key |
NTRZCUHJPUNEDE-XQRVVYSFSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=O)N2 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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